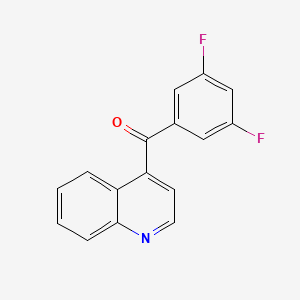

4-(3,5-Difluorobenzoyl)quinoline

Description

Significance of the Quinoline (B57606) Core in Heterocyclic Chemistry

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. biointerfaceresearch.com This scaffold is not merely a synthetic curiosity but is a recurring motif in a vast array of biologically active compounds and functional materials. biointerfaceresearch.comresearchgate.net Its presence in natural products, such as the antimalarial alkaloid quinine, spurred early interest in its medicinal properties. biointerfaceresearch.com

In contemporary chemical research, the quinoline nucleus is recognized as a "privileged scaffold." This term reflects its ability to serve as a foundation for the development of ligands for a diverse range of biological targets. researchgate.netnih.gov Consequently, quinoline derivatives have been extensively investigated and developed as antibacterial, anticancer, anti-inflammatory, and antiviral agents. biointerfaceresearch.comresearchgate.netbenthamscience.com The rigid, planar structure of the quinoline system allows for effective interaction with biological macromolecules, such as enzymes and nucleic acids, while its various positions can be functionalized to optimize these interactions and other physicochemical properties. biointerfaceresearch.comnih.gov

Role of Fluorine Substituents in Molecular Design and Functionality

The introduction of fluorine into organic molecules is a powerful and widely used strategy in modern drug discovery and materials science. google.com Fluorine, being the most electronegative element, imparts unique properties to a molecule. google.com Its small size allows it to act as a "bioisostere" of a hydrogen atom, yet its electronic effects are profound.

Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase the half-life of a drug in the body. google.com

Increased Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the potency of a compound.

Modulation of Physicochemical Properties: The inclusion of fluorine can alter a molecule's lipophilicity (its ability to dissolve in fats and lipids), which in turn affects its absorption, distribution, and excretion. ontosight.ai It can also influence the acidity or basicity (pKa) of nearby functional groups, which is crucial for target binding and solubility.

Conformational Control: The strategic placement of fluorine atoms can influence the preferred three-dimensional shape of a molecule, locking it into a conformation that is optimal for biological activity.

The successful application of these principles is evident in numerous commercial products, most notably the fluoroquinolone class of antibiotics, which have a fluorine atom attached to the quinoline core and are vital in modern medicine. researchgate.netgoogle.com

Contextualization of 4-(3,5-Difluorobenzoyl)quinoline within Fluorinated Quinoline Derivatives

This compound is a molecule that marries the quinoline scaffold with the property-enhancing features of fluorine. It consists of a quinoline ring substituted at the 4-position with a benzoyl group, which itself is decorated with two fluorine atoms at the 3 and 5 positions of the phenyl ring.

While specific research on this compound is not extensively documented in publicly available literature, its structure places it firmly within a class of compounds being actively investigated. The synthesis of related compounds, such as 4-(2,4-Difluorobenzoyl)quinoline, typically involves the acylation of quinoline with the corresponding difluorobenzoyl chloride. Similar synthetic strategies, including Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions, are common for creating such carbon-carbon bonds at the 4-position of the quinoline ring. The starting material, 3,5-Difluorobenzoyl chloride, is a commercially available reagent. sigmaaldrich.com

The table below lists some key identifiers and predicted properties for compounds in this family.

| Property | Value (4-(3,4-Difluorobenzoyl)quinoline) | Value (4-(2,4-Difluorobenzoyl)quinoline) |

| Molecular Formula | C₁₆H₉F₂NO | C₁₆H₉F₂NO |

| Molecular Weight | 269.25 g/mol | 269.24 g/mol |

| Boiling Point (Predicted) | 424.7±40.0 °C | Not Available |

| Density (Predicted) | 1.324±0.06 g/cm³ | Not Available |

| pKa (Predicted) | 1.83±0.10 | Not Available |

| Data for 4-(3,4-Difluorobenzoyl)quinoline sourced from chemicalbook.com, Data for 4-(2,4-Difluorobenzoyl)quinoline sourced from . |

Overview of Research Trajectories for This Compound Class

Research into fluorinated quinoline derivatives is vibrant and multifaceted, driven by the quest for new therapeutic agents and functional materials. researchgate.net The structural class to which this compound belongs is of interest for several reasons:

Anticancer Research: Many quinoline derivatives are investigated for their ability to inhibit kinases or interact with DNA in cancer cells. biointerfaceresearch.comnih.gov The difluorobenzoyl moiety could enhance these interactions and improve pharmacokinetic properties. For instance, various pyrimido[4,5-b]quinoline derivatives have been tested against human breast cancer cells. biointerfaceresearch.com

Antimicrobial Agents: Building on the success of fluoroquinolones, researchers continue to explore new quinoline structures to overcome bacterial and fungal resistance. nih.govnih.gov The mechanism of action for some quinoline derivatives involves inhibiting bacterial enzymes like DNA gyrase and topoisomerase IV.

Antimalarial Drug Development: The quinoline core is central to many antimalarial drugs, and new derivatives are constantly being synthesized to combat drug-resistant strains of the malaria parasite. beilstein-journals.org

Materials Science: The rigid structure and potential for electronic modulation make fluorinated quinolines candidates for components in liquid crystals and functional dyes. researchgate.net

Structure

2D Structure

Propriétés

IUPAC Name |

(3,5-difluorophenyl)-quinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F2NO/c17-11-7-10(8-12(18)9-11)16(20)14-5-6-19-15-4-2-1-3-13(14)15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUXPMAWADEVBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3,5 Difluorobenzoyl Quinoline and Analogues

Classical Approaches for Quinoline (B57606) Synthesis

Traditional methods for quinoline synthesis have been the bedrock of heterocyclic chemistry for over a century. These reactions, while sometimes requiring harsh conditions, offer robust and versatile pathways to a wide range of quinoline derivatives.

Modified Friedländer Synthesis Applications

The Friedländer synthesis, first reported in 1882, is a cornerstone of quinoline chemistry. wikipedia.orgorganicreactions.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. wikipedia.orgorganicreactions.org This reaction can be catalyzed by either acids or bases. jk-sci.com

For the specific synthesis of 4-(3,5-Difluorobenzoyl)quinoline, a modified Friedländer approach would theoretically involve the reaction of 2-aminobenzaldehyde (B1207257) with a 1-(3,5-difluorophenyl)ethanone derivative possessing an activated methylene (B1212753) group. A plausible substrate would be 1-(3,5-difluorophenyl)-2-substituted-ethanone. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to furnish the quinoline ring.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Ref. |

| 2-Aminobenzaldehyde | 1-(3,5-Difluorophenyl)ethanone | Base (e.g., NaOH, KOH), Reflux | 2-Methyl-4-(3,5-difluorobenzoyl)quinoline (analogue) | Not Reported | N/A |

| 2-Aminoacetophenone | 1,3-Diketone | Acid (e.g., p-TsOH), Heat | Polysubstituted Quinoline | Good to High | researchgate.net |

This table presents a hypothetical adaptation of the Friedländer synthesis for the target compound and a generalized example for context.

Doebner Synthesis Route and Adaptations

The Doebner reaction provides a pathway to quinoline-4-carboxylic acids by reacting an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.org While this method does not directly yield a 4-aroylquinoline, the resulting carboxylic acid can serve as a versatile intermediate. This acid could be converted to the corresponding acid chloride, which can then undergo a Friedel-Crafts acylation with 1,3-difluorobenzene (B1663923) to introduce the desired benzoyl group.

A variation, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds with anilines to form quinolines. wikipedia.org This approach, however, is more suited for the synthesis of 2- and/or 3-substituted quinolines. A more recent development, the Doebner hydrogen-transfer reaction, has expanded the scope to include anilines with electron-withdrawing groups, which typically give low yields in the conventional Doebner reaction. nih.gov

| Reactants | Conditions | Product | Yield (%) | Ref. |

| Aniline, Benzaldehyde, Pyruvic Acid | Ethanol, Reflux | 2-Phenylquinoline-4-carboxylic acid | Varies | wikipedia.org |

| 6-(Trifluoromethoxy)aniline, Benzaldehyde, Pyruvic Acid | Optimized conditions | 6-(Trifluoromethoxy)-2-phenylquinoline-4-carboxylic acid | High | nih.gov |

This table illustrates the general Doebner reaction and a modern adaptation, highlighting its utility in producing quinoline-4-carboxylic acid precursors.

Advanced and Green Synthetic Strategies

In recent years, a significant shift towards more environmentally benign and efficient synthetic methods has been observed. These advanced strategies often lead to higher yields, shorter reaction times, and a reduction in hazardous waste.

Microwave-Assisted Synthesis Optimization

Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times and improving yields. nih.govyoutube.com The application of microwave energy to classical reactions like the Friedländer synthesis can lead to a more efficient process. jk-sci.com For the synthesis of quinoline derivatives, microwave-assisted protocols have been developed that are both rapid and high-yielding. nih.govrsc.org

In the context of this compound synthesis, a microwave-assisted Friedländer condensation between 2-aminobenzaldehyde and a suitable 1-(3,5-difluorophenyl)ethanone derivative could offer a significant improvement over conventional heating methods.

| Reactants | Conditions | Time | Yield (%) | Ref. |

| 4-Chloroquinazoline, Aryl heterocyclic amine | 2-Propanol, Microwave (60W) | 20 min | High | nih.gov |

| 2-Halobenzoic acids, Amidines | Water, Microwave, Iron catalyst | Varies | Moderate to High | rsc.org |

| Quinaldic acid, Arylbenzaldehydes | TFA, Microwave | Short | Good | nih.gov |

This table showcases examples of microwave-assisted synthesis of quinoline and related heterocyclic derivatives, demonstrating the efficiency of this technique.

Catalytic Methodologies in Quinoline Derivatization

The use of catalysts is central to modern organic synthesis, enabling reactions that would otherwise be difficult or impossible. youtube.com Various catalytic systems have been developed for quinoline synthesis, including Lewis acids, Brønsted acids, and transition metal catalysts. wikipedia.orgwikipedia.org For instance, the Friedländer synthesis has been successfully catalyzed by a range of catalysts, including iodine, tin tetrachloride, and p-toluenesulfonic acid. wikipedia.org

More advanced catalytic systems, such as magnetic nanocatalysts, have been employed for the Friedländer synthesis under solvent-free conditions, offering excellent reusability and high yields. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions are a powerful tool for the derivatization of the quinoline ring, although direct acylation at the 4-position can be challenging. researchgate.net

| Catalyst | Reaction Type | Conditions | Yield (%) | Ref. |

| Fe3O4@SiO2/ZnCl2 | Friedländer Synthesis | Solvent-free, 60 °C | 95 | nih.gov |

| p-Toluenesulfonic acid | Friedländer Synthesis | Solvent-free, Microwave | High | jk-sci.com |

| AgOTf | Knoevenagel/Cyclization | Doxorubicin-induced cardiotoxicity model | Varies | nih.gov |

| Hβ zeolite | Cyclization | Solvent-free | High | rsc.org |

This table highlights various catalytic approaches for the synthesis of quinoline derivatives, emphasizing the diversity and efficiency of modern catalysts.

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced environmental impact, lower costs, and often, simpler work-up procedures. jocpr.com Several solvent-free methods for the synthesis of quinolines have been reported, frequently in combination with microwave irradiation or the use of solid-supported catalysts. rsc.orgjocpr.comresearchgate.net

A solvent-free Friedländer reaction, for example, could be achieved by heating a mixture of the reactants with a solid acid catalyst, such as silica-supported sulfuric acid or a zeolite. rsc.orgresearchgate.net This approach has been shown to be highly effective for the synthesis of polysubstituted quinolines. researchgate.net

| Reactants | Catalyst/Conditions | Time | Yield (%) | Ref. |

| Imines, Styrene | Catalyst-free, 110 °C | 5 h | Good | jocpr.com |

| 2-Aminoaryl ketones, Carbonyl compounds | P2O5/SiO2, 80 °C | 15 min | 93 | researchgate.net |

| Ketones, 2-Aminobenzophenones | Hβ zeolite, Heat | Varies | High | rsc.org |

This table provides examples of solvent-free synthesis of quinoline derivatives, illustrating the potential for environmentally friendly production.

Ultrasound-Promoted Synthesis

Ultrasound-assisted organic synthesis has emerged as a powerful green chemistry tool. consensus.app The application of ultrasonic irradiation enhances chemical reactivity through acoustic cavitation, which generates localized high-pressure and high-temperature zones, leading to improved mass transfer and reaction rates. nih.gov Compared to conventional thermal heating, ultrasound-promoted reactions often exhibit significant advantages, including drastically reduced reaction times, increased product yields, higher purity, and lower energy consumption. rsc.org

| Reaction Step | Method | Reaction Time (minutes) | Yield Improvement (vs. TH) | Reference |

|---|---|---|---|---|

| N-alkylation of quinoline-imidazole hybrid | Conventional Thermal Heating (TH) | 720 - 960 | - | rsc.org |

| Ultrasound (US) Irradiation | 150 - 180 | ~5% higher |

Photocatalytic Synthesis Approaches

Visible-light photocatalysis has become a versatile and sustainable strategy in organic synthesis, enabling the construction of complex molecules under mild conditions. bohrium.com This approach is highly relevant for the synthesis of functionalized quinolines. researchgate.net One such method involves the condensation of 2-vinylanilines with conjugated aldehydes, which, in the presence of an iridium photocatalyst, undergoes a light-mediated cyclization to yield quinoline derivatives under oxidant-free conditions. researchgate.net

Another innovative, oxidant-free method employs a dual-catalyst system, combining a photocatalyst with a proton reduction co-catalyst, to synthesize quinolines from either N-alkyl anilines or a mixture of anilines and aldehydes. nih.gov The diversity of photocatalytic systems is broad, with catalysts like eosin (B541160) Y and solid semiconductors such as Ag/g-C₃N₄ being used effectively for the preparation of various quinoline derivatives, including 3-sulfonylquinolines and 2-substituted quinolines. bohrium.com These metal-free and heterogeneous catalytic systems underscore the evolution toward more environmentally benign synthetic protocols. bohrium.com

| Catalyst System | Reactants | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Iridium photocatalyst | 2-Vinylanilines + Conjugated aldehydes | Substituted quinolines | Oxidant-free | researchgate.net |

| Dual-catalyst (photocatalyst + proton reduction co-catalyst) | Anilines + Aldehydes | Quinoline derivatives | Oxidant-free | nih.gov |

| Eosin Y | - | 3-Sulfonylquinoline derivatives | Metal-free photocatalyst | bohrium.com |

| Ag/g-C3N4 | - | 2-Substituted quinolines | Solid semiconductor photocatalyst | bohrium.com |

Fluorination Strategies for Quinoline Scaffolds

The introduction of fluorine atoms onto the quinoline core is a critical step for modifying its properties. The electronic nature of the quinoline ring system, being electron-deficient, poses unique challenges and dictates the choice of fluorination strategy.

Direct Electrophilic Fluorination Techniques

Direct C-H fluorination of electron-deficient azaarenes like quinoline is challenging due to the high energy of the Wheland intermediates that would form upon electrophilic attack. acs.org Electrophilic substitution on the quinoline ring typically requires highly acidic media (e.g., sulfuric acid or oleum), which protonates the nitrogen atom and deactivates the heterocyclic ring towards electrophilic attack. researchgate.net Consequently, fluorination occurs on the carbocyclic (benzene) ring. researchgate.net

Reagents such as elemental fluorine or acetyl hypofluorite (B1221730) have been used, but these reactions often lack regioselectivity, yielding a mixture of products. researchgate.netresearchgate.net For example, the direct fluorination of quinoline itself can produce a mix of 5-fluoro, 6-fluoro, and 8-fluoroquinolines, making the isolation of a single isomer difficult and highlighting the need for more selective methods. researchgate.netlookchem.com

Regioselective Electrochemical Fluorination Methods

Electrochemical methods offer a powerful alternative for achieving regioselective fluorination of quinolines. A notable development is the direct 5,8-difluorination of various quinoline derivatives under electrolytic conditions. core.ac.ukgeorgiasouthern.edu This method employs a solution of HF:pyridine (B92270), which serves as both the fluoride (B91410) source and the supporting electrolyte, in an undivided electrochemical cell. researchgate.netgeorgiasouthern.edu The reaction proceeds efficiently at room temperature, providing moderate to good yields of the desired 5,8-difluoroquinolines within a short reaction time of two hours. core.ac.ukgeorgiasouthern.edu

This electrochemical approach has been successfully applied to a range of substituted quinolines, demonstrating its utility and scope. core.ac.uk A separate anodic fluorination method has been developed for quinolyl sulfides, particularly those bearing an electron-withdrawing group, which enhances the efficiency of α-fluorination at the sulfur-bearing side chain. nih.gov

| Substrate | Product | Yield (%) |

|---|---|---|

| Quinoline | 5,8-Difluoroquinoline | 65 |

| 2-Methylquinoline | 5,8-Difluoro-2-methylquinoline | 72 |

| 4-Methylquinoline | 5,8-Difluoro-4-methylquinoline | 75 |

| 6-Methylquinoline | 5,8-Difluoro-6-methylquinoline | 68 |

| 8-Methylquinoline | 5,8-Difluoro-8-methylquinoline | - |

| 6-Methoxyquinoline | 5,8-Difluoro-6-methoxyquinoline | 55 |

| 6-Chloroquinoline | 6-Chloro-5,8-difluoroquinoline | 60 |

Nucleophilic Fluorination Pathways

Nucleophilic C-H fluorination of electron-deficient azaarenes is mechanistically difficult because the intermediate formed after fluoride attack (a Meisenheimer-type complex) tends to revert to the starting material by eliminating the highly electronegative fluoride ion rather than eliminating a hydride to form the product. acs.orgnih.gov

To overcome this barrier, a novel concept for nucleophilic fluorination has been developed that proceeds through a radical chain mechanism involving an asynchronous concerted F⁻-e⁻-H⁺ transfer. acs.orgnih.gov This innovative strategy avoids the formation of the problematic Meisenheimer intermediate and represents the first successful nucleophilic oxidative fluorination of quinolines. acs.org The site selectivity of this reaction is governed by the electronics of the quinoline ring, favoring the most electrophilic positions. For unsubstituted quinoline, a 2:1 mixture of C4 and C2 fluorinated products is observed. acs.org The presence of an electron-withdrawing group, such as in 3-acetylquinoline, enhances the reactivity at the C4 position, leading to a 4.5:1 ratio of C4 to C2 fluorinated products. acs.org

| Substrate | Product Ratio (C4-F : C2-F) |

|---|---|

| Quinoline | 2 : 1 |

| 3-Acetylquinoline | 4.5 : 1 |

Utilization of 3,5-Difluorobenzoyl Precursors

The synthesis of the target molecule, this compound, would likely involve the coupling of a quinoline moiety with a 3,5-difluorobenzoyl group. The most common precursor for introducing this group is 3,5-difluorobenzoyl chloride. sigmaaldrich.comfishersci.at This acyl chloride is a reactive intermediate used in chemical synthesis, typically prepared from 3,5-difluorobenzoic acid. fishersci.at

The synthesis of these precursors is well-established. 3,5-Difluorobenzoic acid can be prepared via the oxidation of 3,5-difluorobenzaldehyde. chemicalbook.com More complex, highly substituted precursors can also be synthesized. For example, 2,4-dichloro-3,5-difluorobenzoic acid has been prepared from 4-chloro-3,5-difluorobenzonitrile (B168964) through a multi-step sequence involving nitration, reduction of the resulting nitro group to an amine, diazotization, and subsequent chlorination. researchgate.netresearchgate.net These versatile precursors are crucial building blocks for introducing fluorinated benzoyl moieties into various molecular scaffolds.

| Compound Name | Molecular Formula | CAS Number | Primary Use | Reference |

|---|---|---|---|---|

| 3,5-Difluorobenzoyl chloride | C₇H₃ClF₂O | 129714-97-2 | Acylating agent for Friedel-Crafts type reactions | sigmaaldrich.comfishersci.at |

| 3,5-Difluorobenzoic acid | C₇H₄F₂O₂ | 455-40-3 | Precursor to 3,5-difluorobenzoyl chloride | chemicalbook.com |

| 3,5-Difluorobenzaldehyde | C₇H₄F₂O | 32085-88-4 | Precursor to 3,5-difluorobenzoic acid | chemicalbook.com |

| 4-Chloro-3,5-difluorobenzonitrile | C₇H₂ClF₂N | - | Starting material for more complex acid precursors | researchgate.net |

Role of 3,5-Difluorobenzoyl Chloride in Acylation Reactions

3,5-Difluorobenzoyl chloride is a pivotal reagent in the synthesis of various organic compounds, serving as a source for the 3,5-difluorobenzoyl group. ontosight.ai This acyl chloride is a derivative of 3,5-difluorobenzoic acid and is highly reactive, making it an effective acylating agent. ontosight.ai Its utility lies in its ability to readily participate in reactions where the 3,5-difluorobenzoyl moiety is introduced into a target molecule. ontosight.ai The presence of two fluorine atoms on the benzene (B151609) ring significantly influences the electronic properties of the molecule, which can, in turn, affect the biological and pharmacological characteristics of the final product. ontosight.ai The preparation of 3,5-difluorobenzoyl chloride itself is typically achieved through the reaction of 3,5-difluorobenzoic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride. ontosight.ai

The primary application of 3,5-difluorobenzoyl chloride is as a building block in organic synthesis. ontosight.ai It is frequently employed in the synthesis of pharmaceuticals, including antidepressants, antifungals, and anticancer agents, as well as in the production of agrochemicals such as insecticides and herbicides. ontosight.ai The reactivity of the acyl chloride functional group allows for straightforward reactions with nucleophiles like amines, alcohols, and arenes to form amides, esters, and ketones, respectively.

| Property | Value |

|---|---|

| Chemical Formula | C7H3ClF2O ontosight.ainih.gov |

| Appearance | Colorless to pale yellow liquid ontosight.ai |

| Odor | Pungent ontosight.ai |

| Boiling Point | 95-100°C at 10 mmHg ontosight.ai |

| Density | Approximately 1.34 g/cm³ ontosight.ai |

Friedel-Crafts Acylation for Benzoyl Introduction

The Friedel-Crafts acylation is a classic and fundamental reaction in organic chemistry for the formation of carbon-carbon bonds and the introduction of an acyl group onto an aromatic ring. wikipedia.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction typically involves the reaction of an acyl halide or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comchemguide.co.uk The Lewis acid activates the acyl halide, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. youtube.com

In the context of synthesizing this compound, Friedel-Crafts acylation serves as a direct method to introduce the 3,5-difluorobenzoyl group. One plausible synthetic route involves the direct acylation of quinoline with 3,5-difluorobenzoyl chloride. However, the Friedel-Crafts acylation of pyridine and quinoline can be complex due to the deactivating effect of the nitrogen atom in the heterocyclic ring and its tendency to coordinate with the Lewis acid catalyst. To circumvent these issues, the reaction conditions need to be carefully optimized, or alternative strategies may be employed. One such strategy is to first synthesize a quinoline derivative with an activating group that directs the acylation to the desired position, followed by removal of the activating group.

A significant advantage of the Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic compound due to the electron-withdrawing nature of the carbonyl group, which prevents multiple acylations from occurring. organic-chemistry.org This reaction is a versatile tool for creating aryl ketones, which can be further modified. For instance, the carbonyl group can be reduced to a methylene group via methods like the Clemmensen or Wolff-Kishner reduction, providing a pathway to alkylated aromatic compounds. organic-chemistry.org

Multi-Component and Cascade Reaction Development

Modern synthetic organic chemistry increasingly focuses on the development of efficient and atom-economical reactions. Multi-component reactions (MCRs) and cascade (or tandem) reactions are powerful strategies that align with these goals. MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates portions of all the reactants. nih.gov Cascade reactions, on the other hand, involve a series of intramolecular or intermolecular transformations that occur sequentially in a one-pot process without the need to isolate intermediates. acs.org

The synthesis of the quinoline scaffold is well-suited to the application of MCRs and cascade reactions. A variety of methods have been developed for the synthesis of substituted quinolines using these approaches. For example, a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes has been reported as an efficient, additive-free, and rapid method for producing multiply substituted quinolines. organic-chemistry.org This method is advantageous as it is catalyst-free and environmentally friendly. organic-chemistry.org

Another example is the copper-catalyzed cascade reaction for the synthesis of aza-fused polycyclic quinolines. acs.org This protocol involves an intermolecular condensation followed by an intramolecular C-N coupling reaction. acs.org Such methods often provide access to complex molecular architectures from simple and readily available starting materials. acs.org The development of these advanced synthetic strategies is crucial for the efficient generation of libraries of quinoline analogues for various applications, including medicinal chemistry. While specific multi-component or cascade reactions for the direct synthesis of this compound are not explicitly detailed in the provided context, the existing methodologies for quinoline synthesis could potentially be adapted by using appropriately substituted starting materials that would incorporate the 3,5-difluorobenzoyl moiety.

| Reaction Name | Description | Key Features |

|---|---|---|

| Gould-Jacobs Reaction | A thermal cyclization method starting from aniline and diethyl ethoxymethylenemalonate to form a 4-hydroxyquinoline (B1666331) derivative. nih.gov | Leads to 4-hydroxy-3-ethoxycarbonylquinolines which can be further modified. nih.gov |

| Friedländer Synthesis | Condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. youtube.com | A versatile method for producing highly substituted quinolines. youtube.com |

| Palladium-Catalyzed Carbonylation | Coupling of 2-iodoaniline (B362364) and terminal acetylenes under a carbon monoxide atmosphere. nih.gov | Utilizes a transition metal catalyst to construct the quinolin-4-one core. nih.gov |

| Multi-component Reactions | One-pot synthesis involving three or more starting materials. ufms.br | Greener and more efficient synthesis of 2,4-diaryl-quinoline derivatives. ufms.br |

Based on the conducted research, detailed experimental data for the structural elucidation and advanced characterization of the specific chemical compound “this compound” is not available in the public domain through the search methodologies employed.

While information exists for structurally related isomers, such as 4-(3,5-Difluorobenzoyl)isoquinoline and 4-(3,4-Difluorobenzoyl)quinoline, and other quinoline derivatives, these data are not applicable for the specified compound. The strict requirement to focus solely on "this compound" and to provide accurate, detailed research findings for its characterization cannot be met without access to specific analytical results from peer-reviewed scientific literature or chemical databases that have characterized this exact molecule.

Therefore, the generation of a scientifically accurate article with the requested data tables and detailed findings for the specified sections (Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy, Mass Spectrometry, Elemental Analysis, and Chromatographic Purity Assessment) is not possible at this time.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Investigation of the 4-Position Substituent Impact on Quinoline (B57606) Derivatives

The substituent at the 4-position of the quinoline nucleus plays a pivotal role in determining the biological activity of its derivatives. nih.gov The nature, size, and electronic properties of this substituent can significantly influence the molecule's interaction with target proteins.

In the case of 4-(3,5-Difluorobenzoyl)quinoline, the substituent is a 3,5-difluorobenzoyl group. The carbonyl group at this position is often essential for potency in various classes of quinoline-based compounds. mdpi.com For instance, in the quinolone class of antibacterials, the 4-keto group is crucial for their mechanism of action, which involves interacting with DNA gyrase. mdpi.com While not a classic quinolone, the benzoyl group's carbonyl oxygen in this compound can act as a key hydrogen bond acceptor, anchoring the ligand in the binding site of a target protein.

Research on other 4-substituted quinolines has provided valuable insights into SAR. For example, in some anticancer agents, the introduction of a flexible alkylamino side chain at position-4 enhanced antiproliferative activity. nih.gov In antimalarial quinolines like chloroquine, a dialkylaminoalkyl side chain at C-4 is optimal for activity. pharmacy180.com The character of the substituent on a phenyl ring at the 4-position has also been shown to influence activity, with different electronic properties leading to varied inhibitory actions. nih.gov These findings highlight the adaptability of the 4-position for modification and its importance in defining the pharmacological profile of quinoline derivatives.

Table 1: Impact of C-4 Position Substituents on Quinoline Activity

| Substituent Type at C-4 | General Effect on Activity | Example Class |

|---|---|---|

| Carbonyl Group (Ketone) | Often essential for potency | Quinolone antibacterials mdpi.com |

| Dialkylaminoalkyl Chain | Optimal for activity | Antimalarial drugs pharmacy180.com |

| Flexible Alkylamino Chain | Can enhance antiproliferative action | Anticancer agents nih.gov |

Modulations of the 3,5-Difluorobenzoyl Moiety

The 3,5-difluorobenzoyl moiety is a critical component that leverages the unique properties of fluorine to enhance molecular interactions and pharmacological characteristics.

Fluorine is the most electronegative element, and its incorporation into a molecule has profound electronic effects. researchgate.net In the 3,5-difluorobenzoyl group, the two fluorine atoms act as strong electron-withdrawing groups. This significantly alters the electron distribution of the phenyl ring, creating a more electron-deficient (positive) region on the ring carbons and influencing the acidity of any proximal functional groups. researchgate.net This electronic modulation can enhance interactions with electron-rich pockets in a target protein and can also improve metabolic stability by blocking sites susceptible to oxidative metabolism. acs.org

Table 2: Properties Conferred by the 3,5-Difluoro Substitution

| Property | Effect of 3,5-Difluoro Pattern |

|---|---|

| Electronic Nature | Strong electron-withdrawing effect, alters ring charge distribution. researchgate.net |

| Metabolic Stability | Blocks sites of potential oxidative metabolism. acs.org |

| Binding Affinity | Can enhance binding through multipolar and hydrogen bond interactions. acs.orgnih.gov |

| Lipophilicity | Increases lipophilicity, potentially improving membrane permeability. benthamscience.com |

Conformational Analysis and Linker Region Modifications

The benzoyl group in this compound acts as a linker between the quinoline core and the difluorophenyl ring. The conformation of this linker region is critical for biological activity. The relative orientation of the two aromatic ring systems is determined by the rotational freedom around the bonds flanking the carbonyl group.

Studies on similar bi-aryl ketone structures have shown that a certain degree of planarity or a specific dihedral angle between the ring systems is often required for optimal binding. For many quinolone-based inhibitors, planarity between the 4-oxo group and other parts of the scaffold is a key determinant of activity. nih.gov The presence of the bulky, fluorinated ring may introduce a conformational bias, forcing the molecule into a preferred low-energy state that is either favorable or unfavorable for binding to its target. researchgate.net Computational tools, such as 19F-based NMR, can provide valuable information on the local environment and conformation of the fluorinated moiety, aiding in hit-to-lead optimization. researchgate.net

Design of Analogues for Targeted Interactions

The SAR data for this compound provides a roadmap for designing analogues with improved or more specific activities. A "fluorine scanning" strategy, where fluorine atoms are systematically moved to other positions on the benzoyl ring, could be employed to find more favorable interactions within a target's binding pocket. acs.org

Analogues could be designed by modifying several key areas:

Quinoline Core: Introducing small substituents, such as methyl or amine groups, at various positions (e.g., C5, C6, C7) on the quinoline ring could enhance activity, as seen in other quinoline series. mdpi.com

Linker Region: While the carbonyl is likely important, replacing it with other linkers (e.g., sulfone, ether) could alter the molecule's geometry and electronic properties, potentially leading to new target interactions.

Difluorobenzoyl Moiety: The substitution pattern on the phenyl ring could be altered. For example, changing to a 2,4-difluoro or a 3,4,5-trifluoro pattern would change the electronic and steric profile, potentially improving binding affinity or selectivity. acs.org

By systematically applying these modifications, new analogues can be rationally designed to probe the specific interactions between the compound and its biological target, leading to the development of more effective therapeutic agents. nih.gov

Scaffold Engineering for Enhanced Molecular Features

Scaffold engineering in drug discovery is a strategic process of modifying the core structure of a bioactive compound to enhance its desired molecular features, such as potency, selectivity, and pharmacokinetic properties. In the context of quinoline-based compounds, the quinoline nucleus serves as a versatile scaffold that can be systematically modified to optimize its interactions with biological targets. This section explores the principles of scaffold engineering as applied to the quinoline framework, with a focus on strategic modifications and their impact on molecular activity.

The fundamental structure of quinoline, a bicyclic aromatic heterocycle, offers multiple positions for substitution and functionalization. cambridgemedchemconsulting.com These modifications can significantly alter the electronic and steric properties of the molecule, thereby influencing its binding affinity and efficacy. Key strategies in scaffold engineering include the introduction of various substituents, alteration of existing functional groups, and the application of bioisosteric replacements.

One common approach involves the modification of substituents on the quinoline ring. For instance, in a series of quinoline derivatives designed as Fatty Acid-Binding Protein 4 and 5 (FABP4/5) inhibitors, the introduction of a nitrogen or oxygen atom between the benzene (B151609) ring and the quinoline scaffold resulted in a loss of activity. researchgate.net Conversely, maintaining an o-phenylacetic acid moiety was found to be crucial for the inhibitory activity against FABP4. researchgate.net The position of substituents also plays a critical role. The introduction of a methoxy (B1213986) group at the para-position of the 4-position benzene ring of quinoline led to a decrease in activity. researchgate.net

Another key aspect of scaffold engineering is the exploration of different heterocyclic rings as bioisosteric replacements for parts of the core structure. In the development of antileishmanial agents based on the quinoline scaffold, replacing a 3,5-dichlorophenyl ring with various five-membered heterocycles resulted in a considerable decrease in efficacy. nih.gov However, the use of six-membered heterocycles as isosteres led to derivatives with comparable antileishmanial activity. nih.gov This suggests that the steric and electronic properties of the six-membered ring are more favorable for binding to the biological target. Furthermore, the tolerance for bulky bicyclic heterocycles indicated a deep and flexible hydrophobic pocket in the target protein. nih.gov

The following tables present data from studies on quinoline derivatives, illustrating the impact of scaffold modifications on biological activity.

Table 1: Inhibitory Activities of Quinoline Derivatives against FABP4 and FABP5 researchgate.net

| Compound | Inhibition (%) IC50 (μmol•L-1) FABP4 | Inhibition (%) IC50 (μmol•L-1) FABP5 |

| 4g | 86 (4.4) | 53 (N.d) |

| 4k | 85 (5.92) | 59 (N.d) |

| 4l | 78 (13.3) | 56 (N.d) |

| 4n | 71 (14) | 54 (N.d) |

| 11a | 88 (4.5) | 73 (3.9) |

| 11c | 85 (5.09) | 52 (N.d) |

| 11e | 82 (7.58) | 51 (N.d) |

| 11f | 83 (6.03) | 47 (N.d) |

| *N.d: Not determined |

Table 2: Antileishmanial Activity of Quinoline Derivatives nih.gov

| Derivative Type | IC50 (µM) |

| Five-membered heterocycle replacements | > 1.00 |

| Six-membered heterocycle replacements | 0.33 ± 0.03 – 0.87 ± 0.17 |

| Bicyclic heterocycle replacements | 0.12 ± 0.09 – 0.90 ± 0.84 |

| N,N-dimethylamino group replacements (3,5-dichlorophenyl series) | 0.37 ± 0.06 – 0.71 ± 0.33 |

| N,N-dimethylamino group replacements (N-methyl indole (B1671886) series) | 0.16 ± 0.28 – 0.64 ± 0.15 |

These examples underscore the importance of systematic scaffold engineering in medicinal chemistry. By carefully selecting and positioning different functional groups and ring systems, researchers can fine-tune the molecular properties of the quinoline scaffold to achieve enhanced biological activity and selectivity for a specific target.

Reactivity and Chemical Transformations of 4 3,5 Difluorobenzoyl Quinoline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the quinoline (B57606) ring is a well-studied process. The quinoline nucleus consists of two fused rings: an electron-rich benzene (B151609) ring and an electron-deficient pyridine (B92270) ring. reddit.comquimicaorganica.org The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. Consequently, electrophilic substitution preferentially occurs on the carbocyclic (benzene) ring. reddit.comquimicaorganica.org

The directing effects on the quinoline ring favor substitution at the C5 and C8 positions, as the cationic intermediates formed by attack at these sites are more stable. quimicaorganica.org In the case of 4-(3,5-Difluorobenzoyl)quinoline, the benzoyl group at C4 acts as a deactivating group, further reducing the electron density of the pyridine ring and reinforcing the preference for substitution on the benzenoid ring. Therefore, reactions such as nitration, halogenation, or sulfonation would be expected to yield primarily 5- and 8-substituted derivatives. The difluorobenzoyl moiety is also deactivated towards EAS due to the electron-withdrawing nature of the fluorine atoms and the carbonyl group.

| Reaction Type | Typical Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(3,5-Difluorobenzoyl)-5-nitroquinoline & 4-(3,5-Difluorobenzoyl)-8-nitroquinoline |

| Halogenation | Br₂, FeBr₃ | 5-Bromo-4-(3,5-difluorobenzoyl)quinoline & 8-Bromo-4-(3,5-difluorobenzoyl)quinoline |

| Sulfonation | SO₃, H₂SO₄ | This compound-5-sulfonic acid & this compound-8-sulfonic acid |

Oxidation and Reduction Pathways

The functional groups within this compound allow for specific oxidation and reduction reactions.

Oxidation: The tertiary nitrogen of the quinoline ring is susceptible to oxidation. Treatment with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), can convert the quinoline nitrogen into a quinoline N-oxide. This transformation is noted for similar quinoline derivatives.

Reduction: The benzoyl carbonyl group is the primary site for reduction. Catalytic hydrogenation (e.g., H₂, Pd/C) or treatment with hydride reagents like sodium borohydride (B1222165) (NaBH₄) can reduce the ketone to a secondary alcohol, yielding (3,5-difluorophenyl)(quinolin-4-yl)methanol. More forceful reducing conditions could potentially lead to the reduction of the quinoline ring itself.

| Transformation | Typical Reagents | Product |

|---|---|---|

| N-Oxidation | m-CPBA, H₂O₂ | This compound 1-oxide |

| Carbonyl Reduction | NaBH₄, LiAlH₄, H₂/Catalyst | (3,5-Difluorophenyl)(quinolin-4-yl)methanol |

Nucleophilic Addition and Substitution Reactions

The electron-deficient nature of the rings and the presence of the carbonyl group make the molecule susceptible to nucleophilic attack at several positions.

Nucleophilic Addition to the Carbonyl: The electrophilic carbon of the benzoyl carbonyl group readily undergoes nucleophilic addition. For instance, it can react with hydrazines to form hydrazones, a reaction used in creating derivatives for analysis. nih.gov Similarly, reactions with primary amines can yield Schiff bases (imines).

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the benzoyl ring are activated towards SNAr by the electron-withdrawing carbonyl group. Strong nucleophiles can displace one or both fluorine atoms. researchgate.net This allows for the introduction of various functional groups, such as alkoxy, amino, or thiol moieties. Furthermore, the quinoline ring, particularly at the C2 position, can be susceptible to nucleophilic attack, especially if the nitrogen is quaternized or if a good leaving group is present. The C4 position is activated by the nitrogen atom, but the steric hindrance from the bulky benzoyl group may limit reactivity at this site.

Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. tcichemicals.com While this compound itself is not a direct substrate, its halogenated derivatives are excellent candidates for such reactions.

For example, a bromo- or chloro-substituted derivative, such as 5-bromo-4-(3,5-difluorobenzoyl)quinoline, could be coupled with a variety of aryl or heteroaryl boronic acids. researchgate.netresearchgate.net This strategy provides a versatile route to complex biaryl and heteroaryl structures built upon the quinoline framework. The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base. researchgate.netresearchgate.netnih.gov This methodology has been successfully used to synthesize a wide range of arylated quinolines and tetrahydroquinolines. researchgate.net

| Starting Material | Coupling Partner | Catalyst/Base | Potential Product |

|---|---|---|---|

| 5-Bromo-4-(3,5-difluorobenzoyl)quinoline | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-(3,5-Difluorobenzoyl)-5-phenylquinoline |

| 8-Bromo-4-(3,5-difluorobenzoyl)quinoline | Thiophene-2-boronic acid | Pd(OAc)₂, K₂CO₃ | 4-(3,5-Difluorobenzoyl)-8-(thiophen-2-yl)quinoline |

Intramolecular Cyclization Reactions

The structure of this compound contains functionalities that could participate in intramolecular cyclization reactions to form more complex polycyclic systems. Under acidic conditions, for instance, a Friedel-Crafts-type intramolecular acylation could occur between the benzoyl carbonyl and the electron-rich C5 position of the quinoline ring, leading to a fused polycyclic ketone. The feasibility of such a reaction would depend on the geometric strain of the resulting ring system. The synthesis of related fused heterocyclic systems, such as pyrazolo[4,3-f]quinolines, often involves cyclization steps, highlighting the potential of the quinoline core to participate in ring-forming reactions. nih.gov

Derivatization at the Quinoline Nitrogen and Benzoyl Carbonyl

The primary sites for straightforward derivatization are the quinoline nitrogen and the benzoyl carbonyl group, allowing for modulation of the molecule's properties.

Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen makes it nucleophilic. It can be alkylated with alkyl halides (e.g., methyl iodide) to form quaternary quinolinium salts. As mentioned previously, it can also be oxidized to the N-oxide.

Benzoyl Carbonyl: The carbonyl group is a versatile handle for derivatization. Besides reduction to an alcohol, it can react with a range of nucleophiles. For example, reaction with hydroxylamine (B1172632) (NH₂OH) would yield an oxime, while reaction with primary amines (R-NH₂) would form the corresponding imine or Schiff base. Reaction with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) yields hydrazones, which are often crystalline solids useful for characterization. nih.gov

| Reaction Site | Reagent | Derivative Class |

|---|---|---|

| Quinoline Nitrogen | Alkyl Halide (e.g., CH₃I) | Quinolinium Salt |

| Benzoyl Carbonyl | Hydroxylamine (NH₂OH) | Oxime |

| Benzoyl Carbonyl | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Benzoyl Carbonyl | Hydrazine (H₂NNH₂) | Hydrazone |

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental in understanding the intrinsic properties of a molecule. These studies provide a microscopic view of molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT calculations are instrumental in determining optimized molecular geometries, bond lengths, and bond angles. These calculations also elucidate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and kinetic stability. Although specific DFT data for 4-(3,5-Difluorobenzoyl)quinoline is not published, studies on similar substituted quinolines have utilized DFT to correlate theoretical findings with experimental data, confirming molecular structures and predicting reactivity. nih.gov

Orbital Composition Analysis (DOS, PDOS, TDOS)

Analysis of the Density of States (DOS), Partial Density of States (PDOS), and Total Density of States (TDOS) provides deeper insight into the molecular orbitals and their contributions from different atoms and groups within the molecule. This type of analysis is essential for understanding charge distribution and the nature of chemical bonding. For quinoline derivatives, such analyses can reveal how substituents, like the 3,5-difluorobenzoyl group, influence the electronic landscape of the quinoline core. However, specific DOS, PDOS, or TDOS data for this compound has not been reported.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are pivotal in predicting how a molecule might behave in a biological or chemical system, offering a dynamic perspective on its interactions and stability.

Ligand-Target Interaction Prediction (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For quinoline derivatives, which are known for their diverse biological activities, molecular docking studies are frequently used to predict their binding affinity and mode of interaction with biological targets such as enzymes and receptors. nih.gov These studies are crucial in the early stages of drug discovery. While numerous docking studies have been performed on various quinoline compounds, specific ligand-target interaction predictions for this compound are not documented in the literature.

Conformation Analysis and Conformational Stability

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences and the energy barriers between different conformers is vital for predicting a molecule's shape and its ability to interact with other molecules. For a molecule like this compound, the rotational freedom around the bond connecting the benzoyl group to the quinoline ring would be a key area of investigation. Such studies would reveal the most stable conformations and their relative energies, but specific conformational analyses for this compound have not been published.

Thermodynamic and Kinetic Reaction Pathway Analysis

Computational methods are also employed to study the mechanisms of chemical reactions, providing information on the energies of reactants, transition states, and products. This analysis helps in understanding the feasibility and rate of a reaction. For the synthesis or degradation of quinoline derivatives, thermodynamic and kinetic pathway analyses can offer valuable insights into reaction mechanisms and help optimize reaction conditions. At present, there are no published studies detailing the thermodynamic and kinetic reaction pathways specifically for this compound.

Charge Distribution and Electrostatic Potential (ESP) Studies

The charge distribution and electrostatic potential (ESP) of a molecule are fundamental to understanding its chemical behavior, including intermolecular interactions and reactivity. Density Functional Theory (DFT) is a common computational method used to study these properties in quinoline derivatives. rsc.org The Molecular Electrostatic Potential (MEP) surface, in particular, is a valuable tool for visualizing the electronic density and predicting sites for electrophilic and nucleophilic attack. rsc.org

For quinoline derivatives, MEP studies consistently reveal that the nitrogen atom of the quinoline ring is an electron-rich region, characterized by a negative electrostatic potential. rsc.org This makes it a likely site for interactions with electrophiles. Similarly, the oxygen atom of the carbonyl group in the benzoyl moiety is also expected to have a high electron density.

In the case of "this compound," the presence of two highly electronegative fluorine atoms on the benzoyl ring will significantly influence the charge distribution. These fluorine atoms will withdraw electron density from the aromatic ring, creating regions of positive electrostatic potential on the ring and making the fluorine atoms themselves electron-rich.

A hypothetical representation of the electrostatic potential for "this compound" would show:

Negative Potential (Electron-Rich Regions): Primarily located around the quinoline nitrogen atom and the carbonyl oxygen atom. These areas are susceptible to electrophilic attack.

Positive Potential (Electron-Poor Regions): Likely found on the hydrogen atoms of the quinoline and benzoyl rings. These regions are prone to nucleophilic attack.

Intermediate Potential: The carbon framework of the aromatic rings will exhibit varying degrees of electron density.

Table 1: Predicted Electrostatic Potential Regions of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Quinoline Nitrogen | Negative | Site for electrophilic attack and hydrogen bonding |

| Carbonyl Oxygen | Negative | Site for electrophilic attack and hydrogen bonding |

| Fluorine Atoms | Negative | Influence on overall electronic distribution |

| Aromatic Hydrogens | Positive | Potential sites for nucleophilic interactions |

| Benzoyl Ring Carbons | Variable (influenced by fluorine) | Altered reactivity due to electron withdrawal |

This detailed understanding of the charge distribution is crucial for predicting how the molecule will interact with biological targets and for designing derivatives with improved binding affinities.

Prediction of Molecular Properties for Design Optimization

The prediction of molecular properties through computational methods is a cornerstone of modern drug design and materials science. For quinoline derivatives, in silico approaches are widely used to forecast their biological activity and pharmacokinetic profiles, thereby guiding the optimization of lead compounds. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies are a key tool in this process. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are employed to build predictive models based on the steric and electrostatic properties of a series of compounds. nih.govbiointerfaceresearch.comresearchgate.net These models can then be used to predict the activity of novel, untested molecules.

For "this compound," a 3D-QSAR study would involve:

Building a Dataset: Synthesizing and testing a series of analogues with modifications at various positions on the quinoline and benzoyl rings.

Molecular Modeling and Alignment: Generating 3D structures of the molecules and aligning them based on a common scaffold.

Calculating Molecular Fields: Computing the steric and electrostatic fields around each molecule.

Developing the QSAR Model: Using statistical methods to correlate the variations in the molecular fields with the observed biological activity.

The resulting CoMFA and CoMSIA contour maps would highlight regions where modifications to the structure of "this compound" are likely to enhance its desired properties. For example, the models might indicate that adding a bulky substituent at a particular position on the quinoline ring could improve activity, or that altering the substitution pattern on the benzoyl ring could enhance selectivity.

Table 2: Key Molecular Descriptors in a Hypothetical QSAR Study of this compound Analogues

| Descriptor | Property Predicted | Importance in Design Optimization |

| Steric Fields (CoMFA) | Influence of molecular shape and size on activity | Guides modifications to achieve better fit in a binding pocket |

| Electrostatic Fields (CoMFA/CoMSIA) | Impact of charge distribution on activity | Informs changes to enhance electrostatic interactions with a target |

| Hydrophobic Fields (CoMSIA) | Effect of lipophilicity on activity | Helps in optimizing solubility and membrane permeability |

| Hydrogen Bond Donor/Acceptor Fields (CoMSIA) | Role of hydrogen bonding in activity | Directs the introduction or removal of H-bond donors/acceptors |

Furthermore, computational tools are used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. biointerfaceresearch.com Predicting these properties early in the design process helps to identify and eliminate compounds that are likely to fail in later stages of development due to poor pharmacokinetics or toxicity. For "this compound," these predictions would guide the design of analogues with improved drug-like characteristics.

Applications As Chemical Scaffolds and Probes in Research

Utility in Medicinal Chemistry Research

The quinoline (B57606) scaffold is a cornerstone in the development of new therapeutic agents, with its derivatives showing a broad spectrum of pharmacological activities. rsc.orgmdpi.com The versatility of the quinoline ring allows for substitutions at various positions, leading to a diverse chemical space for the exploration of structure-activity relationships (SAR). mdpi.com The 4-substituted quinolines, in particular, have been the focus of extensive research, leading to the discovery of potent bioactive molecules.

Enzyme inhibition is a fundamental strategy in drug discovery, and quinoline-based compounds have been investigated as inhibitors of various enzymes. nih.gov Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating a multitude of cellular processes. PDE5, which specifically degrades cGMP, is a well-established target for the treatment of erectile dysfunction and pulmonary hypertension. nih.gov While direct evidence for 4-(3,5-Difluorobenzoyl)quinoline as a PDE5 inhibitor is not prominently documented in publicly available research, the general structural motifs of known PDE5 inhibitors often feature heterocyclic ring systems that can mimic the purine (B94841) ring of cGMP. The development of novel PDE5 inhibitors often involves the exploration of diverse chemical scaffolds to identify new chemical entities with improved potency and selectivity.

The quinoline nucleus serves as a foundational scaffold for the generation of novel bioactive molecules through various synthetic modifications. frontiersin.org Its structural versatility allows for the attachment of different pharmacophores at multiple positions, leading to compounds with diverse biological activities. The synthesis of quinoline derivatives can be achieved through several established methods, including the Gould-Jacobs reaction and the Conrad-Limpach synthesis, which provide access to a wide range of substituted quinolines. nih.gov The 4-aminoquinoline (B48711) scaffold, for instance, is a well-known privileged structure in medicinal chemistry, forming the basis for numerous antimalarial, anticancer, and anti-inflammatory drugs. frontiersin.org The 4-benzoylquinoline (B1642027) framework of the title compound provides a key linkage that can be further modified to explore new chemical space and develop molecules with tailored biological activities.

The quinoline scaffold has a long-standing history in the development of antimicrobial agents, with the quinolone antibiotics being a prime example. mdpi.com These drugs primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. nih.gov Research into new quinoline-based antimicrobial agents is ongoing, driven by the need to combat rising antibiotic resistance. The exploration of quinoline derivatives has revealed that modifications to the core structure can lead to compounds with activity against a range of pathogens, including bacteria, fungi, and parasites. frontiersin.orgmdpi.com For example, certain quinoline-based hybrids have demonstrated potent anti-staphylococcal activity. The introduction of a difluorobenzoyl group, as seen in this compound, could potentially influence its antimicrobial spectrum and potency.

| Derivative Type | Target Organism(s) | Reported Activity |

| Quinolone Antibiotics | Bacteria | Inhibition of DNA gyrase and topoisomerase IV mdpi.comnih.gov |

| Quinoline-based Hybrids | Staphylococcus aureus | Potent anti-staphylococcal activity |

| Diarylquinolines | Mycobacterium tuberculosis | Inhibition of mycobacterial ATP synthase |

The quinoline ring is a key structural component in many compounds investigated for their anticancer properties. nih.govmdpi.com These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs) such as EGFR, and the disruption of DNA replication and repair processes. nih.gov Quinoline-chalcone hybrids, for example, have demonstrated the ability to bind to the colchicine (B1669291) binding site of tubulin and overcome multi-drug resistance in cancer cells. Furthermore, certain 4-anilinofuro[2,3-b]quinoline derivatives have shown selective activity against non-small-cell lung cancers. beilstein-journals.org The investigation of this compound as an anticancer scaffold would be a logical extension of this research, with the difluorinated phenyl ring potentially enhancing interactions with target proteins.

| Derivative Class | Mechanism of Action | Target Cancer Type(s) |

| Quinoline-Chalcone Hybrids | Tubulin binding | Multi-drug resistant cancer cells |

| 4-Anilinofuro[2,3-b]quinolines | Mitotic arrest and catastrophe | Non-small-cell lung cancer beilstein-journals.org |

| 5-Methoxyquinoline derivatives | EZH2 inhibition | Colon, prostate, lung, and breast cancer biointerfaceresearch.com |

| 4-Anilino quinoline compounds | PI3K/mTOR inhibition | Various cancers nih.gov |

Chronic inflammation is implicated in a wide range of diseases, and there is a continuous search for new anti-inflammatory agents. Quinoline derivatives have emerged as a promising area of research for their anti-inflammatory potential. frontiersin.orgbiointerfaceresearch.com Some quinoline compounds have been shown to inhibit key inflammatory mediators and pathways. For instance, certain imidazo[4,5-c]quinoline derivatives have been found to potently inhibit the JAK/STAT and NF-κB signaling pathways, which are crucial in the inflammatory response. The structural features of this compound could be explored for their ability to modulate these or other inflammatory pathways.

Neurodegenerative diseases such as Alzheimer's disease represent a significant unmet medical need. Research into neuroprotective agents has identified the quinoline scaffold as a promising starting point. For example, hybrids of cyclopentaquinoline and 3,5-dichlorobenzoic acid have been evaluated for their potential to combat oxidative stress, a key factor in neurodegeneration. These compounds have shown neuroprotective properties in cellular models of oxidative stress. The exploration of this compound in the context of neuroprotection could build upon these findings, with the difluorinated moiety potentially influencing its ability to cross the blood-brain barrier and interact with central nervous system targets.

Applications in Materials Science Research

The unique arrangement of aromatic rings and electron-withdrawing groups in this compound provides a foundation for its exploration in materials science, particularly in optics and electronics.

Development of Fluorescent Probes and Dyes

The quinoline core is a well-established fluorophore, and its properties can be finely tuned through chemical modification. The development of quinoline-based fluorescent small molecules is a subject of intense research for applications such as live-cell imaging and as environmental indicators. nih.govnih.gov The design of these molecules often incorporates a modular scaffold with specific domains that can be altered to control the photophysical properties. nih.gov

In the case of this compound, the 3,5-difluorobenzoyl group attached at the 4-position of the quinoline ring plays a crucial role. Research on analogous quinoline scaffolds has shown that the introduction of electron-withdrawing groups on a phenyl ring at the C-4 position can significantly influence the molecule's fluorescence. nih.gov Specifically, such modifications have been observed to cause a bathochromic (red) shift in the emission spectrum. nih.gov The two fluorine atoms on the benzoyl group are strongly electron-withdrawing, suggesting that this compound could possess tailored fluorescent properties, making it a candidate for the development of novel dyes and probes. nih.gov The inherent fluorescence of the quinoline structure is a key property that makes its derivatives useful as chemosensors and in various analytical techniques. researchgate.net

Table 1: Potential Photophysical Characteristics based on Analogous Compounds

| Property | Anticipated Influence of 4-(3,5-Difluorobenzoyl) Group | Rationale |

|---|---|---|

| Emission Wavelength | Red-shifted emission compared to unsubstituted quinoline | The electron-withdrawing nature of the difluorobenzoyl moiety can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), narrowing the HOMO-LUMO gap and shifting emission to longer wavelengths. nih.gov |

| Quantum Yield | Potentially modulated | Substitution can either enhance or quench fluorescence depending on the specific electronic and structural effects. rsc.org |

| Solvatochromism | Likely to exhibit solvatochromic shifts | The polarity of the molecule, influenced by the difluorobenzoyl group, would likely lead to changes in fluorescence depending on the solvent environment. nih.gov |

Exploration in Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are recognized as important materials in the field of organic electronics, including their use in Organic Light-Emitting Diodes (OLEDs). researchgate.net They can function as electron-transporting materials or as emitters in the electroluminescent layer. researchgate.net For instance, the quinoline derivative tris-(8-hydroxyquinoline) aluminum (Alq3) is one of the most widely used materials in OLEDs due to its stability and luminescence. researchgate.net

While direct studies on this compound for OLEDs are not prominent, its structural features suggest potential applicability. Fluorinated aromatic compounds are often investigated for OLED applications due to their electronic properties and stability. researchgate.net The combination of the electron-deficient quinoline core and the highly fluorinated benzoyl group could result in favorable electron-transport characteristics. Furthermore, the fluorescent properties inherent to the quinoline scaffold could be harnessed for its use as a blue-emitting material, a critical component for full-color displays. researchgate.net Research on quinazoline-based fluorophores with a 2-(3,5-bis(trifluoromethyl)phenyl) substituent, which is structurally analogous, has led to the fabrication of blue OLEDs. nih.gov

Use as Reagents and Solvents in Organic Synthesis

Quinoline and its derivatives are fundamental building blocks in synthetic organic chemistry. nih.goviipseries.org They serve as versatile intermediates for the construction of more complex heterocyclic systems and bioactive molecules. nih.gov The reactivity of the quinoline ring system allows for various chemical transformations. pharmaguideline.com

This compound can be considered a valuable reagent or synthetic intermediate. The quinoline core itself can undergo electrophilic substitution, typically at the 5- and 8-positions. pharmaguideline.com Moreover, the ketone functional group of the benzoyl moiety is a reactive site for a wide array of chemical reactions, such as nucleophilic addition, condensation, and reduction. This dual reactivity makes it a potentially useful starting material for creating diverse molecular architectures, including those with applications in medicinal chemistry and materials science. researchgate.netnih.gov

Development of Agrochemical Scaffolds

The quinoline scaffold is a "privileged structure" in medicinal and agrochemical research. researchgate.net Historically, quinoline derivatives formed the basis of the first synthetic antimalarial drugs, such as chloroquine. nih.gov This legacy continues with modern research into quinoline-based compounds for activity against various pests and pathogens. nih.gov The core structure is a key component in the discovery of new fungicides and insecticides. nih.govnih.gov

Recent studies have focused on quinoline-4-carboxamides, which are structurally related to this compound, and have found them to possess potent, multistage antimalarial activity through novel mechanisms of action. researchgate.netnih.gov The introduction of specific substituents onto the quinoline ring is a known strategy to enhance pesticidal properties. nih.gov The presence of the difluorobenzoyl group on the quinoline backbone in this compound makes it a compound of interest for screening and development as a potential agrochemical agent. Halogenation, particularly fluorination, is a common and effective strategy in the design of modern pesticides.

Table 2: Potential Agrochemical Research Areas

| Application Area | Rationale for Exploration |

|---|---|

| Fungicides | The quinoline scaffold is a known toxophore in many fungicidal compounds. |

| Insecticides | Quinoline isoxazolines have been designed as potent insecticides. |

| Antimalarials | Quinoline-4-carboxamides show potent efficacy against Plasmodium parasites. nih.gov |

| Herbicides | The broad bioactivity of quinolines extends to potential herbicidal applications. nih.gov |

Chelation Chemistry and Complexation Studies

The ability to bind to metal ions, or chelation, is a key mechanism of action for many bioactive compounds and is a foundational principle in the design of chemical sensors. nih.govnih.gov Quinoline derivatives have been successfully developed as fluorescent chemosensors for the detection of various metal ions. researchgate.netnih.gov This functionality often relies on the nitrogen atom within the quinoline ring and another nearby atom acting in concert to form a coordination complex with a metal ion.

The molecular structure of this compound features a nitrogen atom in the quinoline ring and a carbonyl oxygen atom in the benzoyl group. These two atoms are positioned in a way that could allow them to act as a bidentate chelating ligand, forming a stable five-membered ring upon complexation with a metal ion. This structural motif is common in fluorescent sensors, where metal binding can induce a change in the fluorescence signal (either enhancement or quenching), allowing for the detection and quantification of the target ion. nih.gov Therefore, this compound presents a promising scaffold for the investigation of new chelation agents and fluorescent metal ion sensors.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

Traditional methods for synthesizing quinoline (B57606) derivatives often involve harsh conditions, such as high temperatures and the use of hazardous reagents, leading to environmental and economic concerns. nih.gov Future research should prioritize the development of green and sustainable synthetic strategies for 4-(3,5-Difluorobenzoyl)quinoline. This includes the exploration of:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption. nih.govnih.gov

One-Pot and Multicomponent Reactions: These approaches improve atom economy and reduce waste by combining multiple synthetic steps into a single operation. nih.govacs.org

Eco-Friendly Catalysts: The use of renewable and environmentally benign catalysts, such as solid acid catalysts or metal nanoparticles, can replace hazardous and expensive traditional catalysts. rsc.orgasianpubs.org

Aqueous Synthesis: Performing reactions in water as a solvent is a key aspect of green chemistry, minimizing the use of volatile organic compounds. researchgate.net

The development of such methods would not only make the synthesis of this compound more efficient and cost-effective but also align with the growing demand for environmentally responsible chemical manufacturing. acs.orgrsc.org

Advanced Computational Prediction and Machine Learning in Molecular Design

The integration of computational tools is revolutionizing drug discovery and molecular design. scholar9.commdpi.com For this compound, future research can leverage these advanced techniques to:

Predict Biological Activity: Machine learning models, including deep learning algorithms, can be trained on existing data of quinoline derivatives to predict the biological activities of novel analogs of this compound. nih.govresearchgate.net This can help prioritize the synthesis of compounds with the highest potential.

Optimize Molecular Properties: Computational methods like Quantitative Structure-Activity Relationship (QSAR) and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction can be used to guide the design of derivatives with improved pharmacokinetic profiles and reduced toxicity. mdpi.comnih.govscienceopen.com

Identify Novel Targets: Molecular docking and dynamics simulations can be employed to screen this compound and its derivatives against a wide range of biological targets, potentially uncovering new therapeutic applications. mdpi.comnih.gov

These computational approaches can significantly accelerate the design-make-test-analyze cycle, reducing the time and cost associated with bringing a new molecule from the lab to potential applications. valencelabs.comepfl.ch

Exploration of Uncharted Reactivity and Derivatization Opportunities

The chemical reactivity of the this compound core offers numerous possibilities for creating a diverse library of new compounds. Future research should focus on exploring:

Functionalization of the Quinoline Ring: The quinoline nucleus can undergo various electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at different positions. nih.govbrieflands.com

Modification of the Benzoyl Moiety: The difluorobenzoyl group can be modified through reactions such as nucleophilic aromatic substitution or by altering the substituents on the phenyl ring.

Derivatization as a Tool for Property Modulation: The process of creating derivatives can be strategically used to fine-tune the physicochemical and biological properties of the parent molecule. nih.gov For example, introducing specific functional groups can enhance solubility, improve target binding, or alter metabolic stability. nih.gov

A systematic exploration of these derivatization pathways will be crucial for unlocking the full potential of the this compound scaffold. orientjchem.orgscispace.com

Integration with High-Throughput Screening for Scaffold Discovery

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. youtube.com Integrating the synthesis of a diverse library of this compound derivatives with HTS platforms could lead to the discovery of novel scaffolds with therapeutic potential. tulane.edu

Phenotypic Screening: HTS can be used to identify compounds that produce a desired phenotypic change in cells or organisms, without prior knowledge of the specific molecular target. researchgate.net